molecular formula C12H10O2S B14522080 Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- CAS No. 62323-63-1

Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)-

Cat. No.: B14522080
CAS No.: 62323-63-1
M. Wt: 218.27 g/mol
InChI Key: CQSVGZCLBFAFLO-UHFFFAOYSA-N
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Description

Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)-, also known as 2-Hydroxy-2-phenyl-1-(2-thienyl)ethanone, is an organic compound with the molecular formula C12H10O2S. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a thienyl group attached to an ethanone backbone. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with benzaldehyde in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a diketone or carboxylic acid derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of substituted phenyl or thienyl derivatives.

Scientific Research Applications

Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and thienyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 2-hydroxy-: Similar structure but lacks the thienyl group.

    α-Hydroxyacetophenone: Another name for Acetophenone, 2-hydroxy-.

    ω-Hydroxyacetophenone: Similar structure with different positioning of the hydroxy group.

    Benzoylcarbinol: Similar structure but lacks the thienyl group.

Uniqueness

Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for unique interactions and reactivity compared to other similar compounds.

Properties

CAS No.

62323-63-1

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

2-hydroxy-1-phenyl-2-thiophen-2-ylethanone

InChI

InChI=1S/C12H10O2S/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8,12,14H

InChI Key

CQSVGZCLBFAFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CS2)O

Origin of Product

United States

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